Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
Overview
Description
Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a methyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-aminomethylbenzoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amine.
Esterification: The carboxylic acid group of the Boc-protected intermediate is then esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
The overall reaction can be summarized as follows:
4-aminomethylbenzoic acid+Boc-Cl→Boc-protected amineBoc-protected amine+methanol→Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate serves as a key intermediate for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology
The compound is utilized in the development of enzyme inhibitors and receptor modulators. Its ability to undergo selective reactions makes it valuable in the study of biochemical pathways.
Medicine
In medicinal chemistry, it is employed in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases. The Boc-protected amine group allows for selective deprotection and subsequent functionalization.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate exerts its effects depends on its application. In enzyme inhibition, the compound interacts with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. In receptor modulation, it binds to specific receptors, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminomethylbenzoate: Lacks the Boc protection, making it more reactive but less stable.
Methyl 4-(dimethylamino)methylbenzoate: Features a dimethylamino group instead of the Boc-protected amine, leading to different reactivity and applications.
Methyl 4-(tert-butylamino)methylbenzoate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection. This feature makes it particularly useful in multi-step synthetic processes where selective functional group transformations are required.
Properties
IUPAC Name |
methyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-6-8-12(9-7-11)13(17)19-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRMJGBVWJBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590992 | |
Record name | Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140382-79-2 | |
Record name | Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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